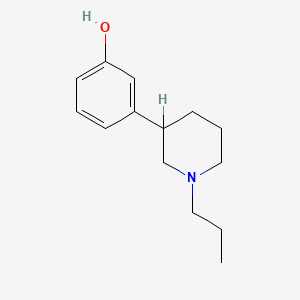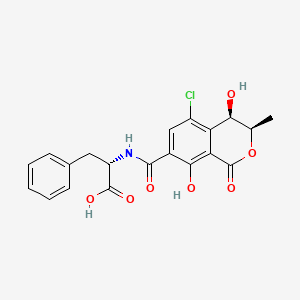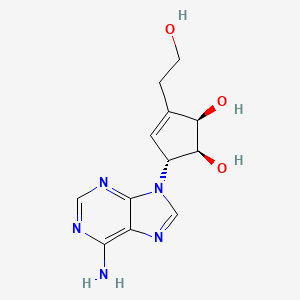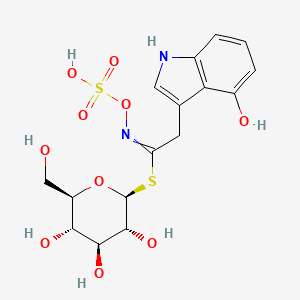
3-(1-Propyl-3-piperidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-propyl-3-piperidinyl)phenol is a member of piperidines.
Aplicaciones Científicas De Investigación
Neuroleptic Pharmacophore
- The compound 3-(1-Propyl-3-piperidinyl)phenol has been studied for its role in neuroleptic agents. Research has shown that the phenyl-4-piperidinylmethanone moiety, closely related to this compound, is a significant neuroleptic pharmacophore. These compounds demonstrate potent neuroleptic activity, particularly in blocking d-amphetamine lethality and suppressing conditioned avoidance behavior (Boswell et al., 1978).
Key Intermediate in Synthesis
- A compound structurally similar to this compound, namely [(3R, 4R)-3-(3,4-dimethyl-4-piperidinyl)phenol], serves as a key intermediate in the synthesis of the opioid drug Alvimopan. An improved, cost-efficient process for the preparation of this compound has been developed, enhancing the overall yield (Reddy et al., 2014).
Alkylation Catalyst
- In the field of organic synthesis, compounds like this compound are used in the vapor-phase alkylation of phenol with 1-propanol. Research has demonstrated that catalysts based on CeO2–MgO exhibit high selectivity for this type of reaction, producing monoalkylated phenols efficiently (Sato et al., 1999).
Dopamine Agonist Properties
- Derivatives of this compound, such as 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines, have been identified as dopamine agonists. They show pronounced central nervous system effects, including inhibition of striatal dopamine synthesis and reversal of reserpine-induced depression in rats (Jaén et al., 1990).
Metabolic Pathway Research
- In the study of metabolic pathways, compounds related to this compound have been used to understand the enzymatic processes involved in the metabolism of certain drugs. For example, the study of the metabolism of Roxatidine Acetate, a histamine 2 receptor antagonist, involves analyzing derivatives of this compound (Sasaki et al., 2001).
Propiedades
| 75240-91-4 | |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3 |
Clave InChI |
HTSNFXAICLXZMA-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
SMILES canónico |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
Sinónimos |
3-(3-hydroxyphenyl)-N-n-propylpiperidine 3-PPP n-N-propyl-3(N-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine n-N-propyl-3-(3-hydroxyphenyl)piperidine, (+-)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, R-(+)-isomer n-N-propyl-3-(3-hydroxyphenyl)piperidine, S-(-)-isomer preclamol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)

![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)


